tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis
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Overview
Description
tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is an organic compound that features a cyclobutane ring substituted with a bromine atom and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis typically involves the bromination of cyclobutane derivatives followed by esterification. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method allows for the smooth formation of the tert-butyl ester group through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.
Industrial Production Methods
In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This approach offers a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles in an S_N2 mechanism, leading to inversion of configuration.
Elimination Reactions: The compound can undergo E2 elimination reactions, particularly when treated with strong bases, resulting in the formation of alkenes.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Bases: Strong bases such as potassium tert-butoxide are used in elimination reactions to facilitate the removal of the bromine atom and the formation of double bonds.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.
Elimination Products: The major products of elimination reactions are alkenes, formed through the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.
Scientific Research Applications
tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis involves its reactivity as an electrophile due to the presence of the bromine atom. In substitution reactions, the bromine atom is replaced by a nucleophile through a backside attack, leading to inversion of configuration . In elimination reactions, the compound undergoes deprotonation by a strong base, resulting in the formation of a double bond and the release of the bromine atom .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1s,3s)-3-chlorocyclobutane-1-carboxylate, cis: Similar in structure but with a chlorine atom instead of bromine.
tert-Butyl (1s,3s)-3-iodocyclobutane-1-carboxylate, cis: Similar in structure but with an iodine atom instead of bromine.
Uniqueness
tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is unique due to the specific reactivity of the bromine atom, which is more reactive in substitution and elimination reactions compared to chlorine and iodine. This makes it a valuable compound in organic synthesis for the formation of various products through different reaction pathways.
Properties
CAS No. |
2408964-32-7 |
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Molecular Formula |
C9H15BrO2 |
Molecular Weight |
235.12 g/mol |
IUPAC Name |
tert-butyl 3-bromocyclobutane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5H2,1-3H3 |
InChI Key |
DLQJEXRFXQKXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(C1)Br |
Purity |
95 |
Origin of Product |
United States |
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